molecular formula C13H15N3O2 B2478401 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)furan-2-carboxamide CAS No. 2034546-19-3

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)furan-2-carboxamide

Cat. No. B2478401
CAS RN: 2034546-19-3
M. Wt: 245.282
InChI Key: JFAATGXKLYVGBP-UHFFFAOYSA-N
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Description

“N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)furan-2-carboxamide” is a chemical compound that belongs to the class of nitrogen-containing heterocycles . It is a structural element of natural products and pharmaceutically active compounds .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. A set of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold is synthesized in a multigram scale in a cost-efficient manner . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core, which is a bicyclic system containing a pyrazole ring fused with a pyrazine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide . This affords 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides which are further converted to corresponding differentiated diamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm^3, a boiling point of 262.8±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 50.1±3.0 kJ/mol and a flash point of 112.7±24.0 °C .

Scientific Research Applications

Antiprotozoal Agents

A study by Ismail et al. (2004) synthesized derivatives with structural similarities to the specified compound, showing potent antiprotozoal activity. These compounds demonstrated strong DNA affinities and excellent in vivo activity against trypanosomal models, indicating their potential as treatments for diseases like sleeping sickness and malaria. The synthesis process involved multiple steps, including bromination, condensation, and Suzuki coupling, leading to the production of compounds with significant in vitro and in vivo efficacy against T. b. rhodesiense and P. falciparum Ismail et al., 2004.

Synthetic Transformations

El’chaninov et al. (2018) focused on the synthesis and transformations of compounds with a furan-2-carboxamide moiety, similar to the target compound. This work detailed the production of N-methylated and carbothioamide derivatives, leading to a novel synthesis of 7-(fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole. The transformations explored, including formylation and acylation, demonstrate the chemical versatility of the furan-2-carboxamide group El’chaninov et al., 2018.

Heterocyclic Compound Synthesis

Research by El-Essawy and Rady (2011) on the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine showcases the potential for creating diverse heterocyclic compounds from furan-2-carboxamide derivatives. The study underscores the compound's utility in generating a variety of biologically relevant structures through cyclization reactions and condensation with monosaccharides El-Essawy & Rady, 2011.

Amplifiers of Phleomycin

A study by Brown and Cowden (1982) described the synthesis of unfused heterobicycles, including derivatives with a furan-2-carboxamide moiety. These compounds were evaluated for their ability to amplify the effects of phleomycin against Escherichia coli, illustrating the potential biomedical applications of such molecules in enhancing antibiotic efficacy Brown & Cowden, 1982.

properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-13(12-5-3-7-18-12)14-8-10-9-15-16-6-2-1-4-11(10)16/h3,5,7,9H,1-2,4,6,8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAATGXKLYVGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3=CC=CO3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)furan-2-carboxamide

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